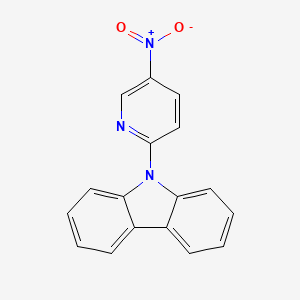

9-(5-Nitropyridin-2-yl)-9H-carbazole

Description

Conceptual Framework: Carbazole (B46965) and Nitropyridine Architectures in Functional Organic Molecules

The foundational components of 9-(5-Nitropyridin-2-yl)-9H-carbazole are the carbazole and 5-nitropyridine moieties. Carbazole is a well-known electron-donating (hole-transporting) aromatic heterocycle, celebrated for its rigid, planar structure and high thermal stability. acgpubs.org These characteristics make carbazole and its derivatives essential building blocks in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. acgpubs.orgresearchgate.net The nitrogen atom of the carbazole ring provides a convenient site for functionalization, allowing for the tuning of its electronic and photophysical properties. acgpubs.org

Conversely, the pyridine (B92270) ring, particularly when substituted with a nitro group, acts as a potent electron-acceptor. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic structure of the pyridine ring, making it electron-deficient. Nitropyridine derivatives have been investigated for their diverse biological activities and are also utilized in materials science to create molecules with specific electronic characteristics. nih.gov

The combination of an electron-donating carbazole unit with an electron-accepting nitropyridine unit in this compound results in a donor-acceptor (D-A) type molecular architecture. This arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the functionality of many organic electronic materials.

Significance of this compound as a Prototypical System for Academic Inquiry

While specific experimental data on this compound is not widely available in the reviewed literature, its structure makes it an excellent prototypical system for academic investigation for several reasons:

Fundamental Studies of Intramolecular Charge Transfer: The clear donor-acceptor separation within the molecule provides a model system to study the fundamental principles of ICT. Spectroscopic and computational studies on this compound could yield valuable insights into how the electronic coupling between the carbazole and nitropyridine units affects the energy levels of the molecule and its excited state dynamics.

Structure-Property Relationship Exploration: Systematic modifications of this basic structure, for instance, by altering the position of the nitro group on the pyridine ring or by adding substituents to the carbazole moiety, would allow for a detailed investigation of structure-property relationships. This could lead to the rational design of new materials with optimized properties for specific applications.

Computational Modeling Benchmark: The relatively simple yet electronically interesting structure of this compound makes it a suitable candidate for benchmarking computational chemistry methods used to predict the properties of organic electronic materials.

Research Trajectories and Open Questions Pertaining to the Compound

The study of this compound opens up several potential research avenues and unanswered questions:

Synthesis and Characterization: The first crucial step would be the development of an efficient and scalable synthesis route for the compound. Following its synthesis, a thorough characterization of its structural, thermal, and photophysical properties would be necessary. This would involve techniques such as X-ray crystallography, thermal analysis (TGA/DSC), UV-Vis absorption spectroscopy, and photoluminescence spectroscopy.

Investigation of Photophysical Properties: Key questions to be addressed include the determination of its absorption and emission maxima, quantum yield, and excited-state lifetime. Understanding how the solvent polarity affects these properties could provide further evidence of ICT character.

Electrochemical Analysis: Cyclic voltammetry studies would be essential to determine the HOMO and LUMO energy levels of the molecule. This information is critical for assessing its potential suitability as a material in electronic devices by understanding the energy barriers for charge injection and transport.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could be employed to model the geometry, electronic structure, and excited states of the molecule. This would complement experimental findings and provide a deeper understanding of its properties.

Potential Applications: Based on the characterization data, potential applications could be explored. For instance, its D-A structure might make it a candidate for use as a host material in phosphorescent OLEDs, a component in thermally activated delayed fluorescence (TADF) emitters, or as a sensitizer (B1316253) in dye-sensitized solar cells.

While detailed research findings on this compound are yet to be broadly published, its molecular architecture firmly places it within a class of compounds with significant potential for advancing our understanding and application of functional organic molecules. Future research focused on this and related systems will undoubtedly contribute to the development of next-generation organic electronics and other advanced technologies.

Structure

3D Structure

Properties

IUPAC Name |

9-(5-nitropyridin-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-20(22)12-9-10-17(18-11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPXFDEBOWAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 9 5 Nitropyridin 2 Yl 9h Carbazole

Novel Synthetic Routes and Reaction Pathway Elucidation

The primary route for synthesizing 9-(5-Nitropyridin-2-yl)-9H-carbazole involves the N-arylation of the carbazole (B46965) core with a suitable nitropyridine derivative, typically 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. This transformation is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, which have largely superseded older, harsher methods like the Graebe-Ullmann reaction. tandfonline.comnih.gov Palladium- and copper-catalyzed systems are the most prevalent, providing reliable pathways to form the critical C-N bond. researchgate.netnih.govresearchgate.net

Alternative strategies, such as the Cadogan cyclization, which involves the reductive cyclization of nitrobiphenyl precursors, offer a different approach to constructing the carbazole ring system itself. bohrium.comtandfonline.comresearchgate.net However, for the specific synthesis of N-substituted carbazoles where the carbazole moiety is readily available, direct N-arylation remains the more common and direct approach.

The success of N-arylation strategies hinges on the design and optimization of the catalytic system. Both palladium and copper complexes have been extensively developed for this purpose, with research focusing on improving yields, reducing reaction times, and expanding substrate scope.

Palladium-Based Catalysts: Palladium catalysts are highly effective for C-N cross-coupling reactions. nih.gov Systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. tandfonline.comnih.gov The efficiency of these catalysts is often enhanced by the use of specific ligands, such as biaryl phosphines, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. mit.edu For instance, palladium-catalyzed reactions have been used to synthesize a variety of asymmetric carbazole derivatives in high yields through C-H amination, demonstrating the power of this approach for creating diverse structures. tandfonline.comnih.gov A one-pot synthesis of 9-(pyridin-2-yl)-9H-carbazoles has been developed using a palladium(II)-catalyzed tandem C-H activation and cross-coupling process, a methodology directly applicable to the synthesis of the nitropyridinyl analogue. nih.gov

Copper-Based Catalysts: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a more economical alternative to palladium. researchgate.net Copper(I) iodide (CuI) and copper(I) chloride (CuCl) are common catalysts. researchgate.netresearchgate.net The performance of copper catalysts can be significantly improved with the addition of ligands, such as 1,10-phenanthroline (B135089) or 1-methyl-imidazole, which stabilize the copper center and promote the coupling reaction. researchgate.netresearchgate.net Research has shown that a CuI/1,10-phenanthroline system is effective for the N-arylation of indole (B1671886) derivatives with aryl iodides. researchgate.net Furthermore, a CuCl-catalyzed Ullmann-type reaction has been specifically developed for the synthesis of N-heteroarylcarbazoles, highlighting its suitability for producing compounds like this compound. researchgate.net Ligand-free, microwave-assisted reactions using CuI have also proven successful for the N-arylation of carbazole with various aryl halides, including pyridine (B92270) moieties. researchgate.net

| Catalyst | Typical Ligand(s) | Common Base | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Biaryl Phosphines (e.g., PPh₃) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | High efficiency, broad scope, high yields. | tandfonline.commit.edu |

| CuI / CuCl | 1,10-Phenanthroline, 1-Methyl-imidazole, β-Diketones | KOH, t-BuOLi, Cs₂CO₃ | DME, DMSO | Cost-effective, low catalyst loading, suitable for large scale. | researchgate.netresearchgate.net |

| CuI (Ligand-Free) | None | Cs₂CO₃ | N/A (Microwave) | Rapid reaction times, simplified procedure. | researchgate.net |

Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving high selectivity. In palladium-catalyzed N-arylation, the process generally follows a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the carbazole anion, and concluding with reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov For reactions involving direct C-H activation, a concerted metalation-deprotonation pathway is often proposed.

In copper-catalyzed Ullmann reactions, the mechanism is thought to involve the formation of a copper(I) carbazolide intermediate. This species then undergoes a coupling reaction with the aryl halide. The presence of ligands helps to solubilize the copper species and facilitate the coupling process. The selectivity of these reactions is high, with the arylation occurring exclusively at the nitrogen atom of the carbazole ring, a result of its high nucleophilicity compared to the carbon positions.

Sustainable Synthesis Approaches for Carbazole-Based Compounds

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing carbazole derivatives. mdpi.comsciencescholar.usresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One significant advance is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. researchgate.netorganic-chemistry.org Microwave-assisted, ligand-free CuI-catalyzed N-arylation of carbazole provides a rapid and efficient route to the desired products. researchgate.net Another key strategy is the development of recoverable and reusable catalysts. For example, a magnetically recoverable palladium nanocatalyst supported on biochar has been used for a one-pot synthesis of 9H-carbazoles, avoiding the use of expensive ligands and non-recoverable catalysts. organic-chemistry.org

Mechanochemistry, which involves conducting reactions in the solid state via ball-milling, offers a solvent-free alternative to traditional synthesis. researchgate.net A palladium-catalyzed, solid-state C-N cross-coupling of carbazoles with aryl halides has been reported, providing N-arylcarbazoles in excellent yields without the need for large volumes of organic solvents. researchgate.net The development of catalytic systems that operate in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, represents a major goal in the sustainable synthesis of these compounds. researchgate.netnih.gov

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to accelerate reactions. | Drastic reduction in reaction times, improved yields. | researchgate.netorganic-chemistry.org |

| Heterogeneous Catalysis | Employing a catalyst in a different phase from the reactants (e.g., Pd on biochar). | Easy separation and recycling of the catalyst, reduced metal leaching. | organic-chemistry.org |

| Mechanochemistry | Performing reactions in the solid state by grinding/milling. | Eliminates the need for bulk solvents, reduces waste, high efficiency. | researchgate.net |

| Aqueous Media | Using water as a solvent for the reaction. | Environmentally benign, cost-effective, improved safety. | researchgate.net |

Scaling-Up Considerations for Laboratory to Preparative Scale

Transitioning the synthesis of this compound from the laboratory bench to a preparative or industrial scale introduces several challenges. Key considerations include the cost and availability of starting materials, catalyst efficiency and cost, and the safety and environmental impact of the process.

The high cost of palladium is a significant barrier to its use in large-scale synthesis. Therefore, developing highly efficient catalysts with very low loading requirements or utilizing more economical copper-based systems is crucial. researchgate.net The recyclability of the catalyst is also a major factor; heterogeneous catalysts that can be easily recovered and reused for multiple cycles are highly advantageous. organic-chemistry.org Recyclability studies have shown that some palladium nanocatalysts can retain efficiency for at least five cycles with minimal metal leaching. organic-chemistry.org

Reaction conditions must also be adapted for scale-up. Processes that work well on a small scale using microwave heating may require different energy inputs, such as conventional heating in large batch reactors, which can affect reaction times and yield. The purification of the final product on a large scale must also be considered, with methods like column chromatography being less practical than crystallization. Therefore, developing reaction conditions that produce the product in high purity is essential. The development of a CuCl-catalyzed reaction suitable for large-scale preparation of N-heteroarylcarbazoles demonstrates a practical approach to addressing these challenges. researchgate.net

Theoretical and Computational Chemistry of 9 5 Nitropyridin 2 Yl 9h Carbazole

Electronic Structure and Molecular Orbital Theory via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) for Ground State Electronic Configuration

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure of molecules. For a compound like 9-(5-Nitropyridin-2-yl)-9H-carbazole, a DFT calculation would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p).

This analysis would yield crucial information, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the dihedral angle between the carbazole (B46965) and nitropyridine rings. This angle is particularly important as it influences the degree of electronic communication between the donor and acceptor units.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are critical. In a typical donor-acceptor molecule, the HOMO is localized on the electron-donating fragment (carbazole), while the LUMO resides on the electron-accepting fragment (nitropyridine).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, which is a key indicator of the molecule's electronic excitation properties and chemical reactivity.

A hypothetical data table for such DFT results would look as follows:

| Parameter | Predicted Value | Description |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies. |

| Dipole Moment | Data not available | Measure of the molecule's overall polarity. |

| Dihedral Angle | Data not available | Torsional angle between the carbazole and pyridine (B92270) rings. |

Time-Dependent DFT (TD-DFT) for Excited State Characterization and Transitions

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. This method provides insights into the electronic excited states.

Key parameters obtained from TD-DFT include:

Excitation Energies: The energy required to promote an electron from the ground state to various excited states.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring upon light absorption.

Nature of Transitions: Identification of which molecular orbitals are involved in the primary electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). For this molecule, a significant transition would likely be an intramolecular charge-transfer (ICT) from the carbazole to the nitropyridine unit.

A representative data table for TD-DFT findings would be structured as:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | e.g., HOMO-1 → LUMO |

Conformational Analysis and Dynamics using Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be used to explore the conformational landscape and flexibility of this compound over time. An MD simulation would track the movements of atoms based on a force field, providing a dynamic picture of the molecule's behavior, particularly the rotation around the C-N bond connecting the two heterocyclic systems. This is crucial for understanding how its properties might change in different environments or at different temperatures.

Ab Initio and Semi-Empirical Calculations for Intermolecular Interactions

To understand how molecules of this compound interact with each other in a solid state or in solution, ab initio (from first principles) or semi-empirical calculations would be necessary. These methods can model non-covalent interactions like π-π stacking and van der Waals forces, which are critical for predicting crystal packing and bulk material properties.

Computational Design Principles for Structure-Function Relationship Predictions in the Compound

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the nitro group or adding other substituents) and calculating the resulting electronic properties, researchers could establish clear structure-function relationships. This computational design approach would allow for the prediction of how molecular modifications could tune the HOMO-LUMO gap, absorption/emission wavelengths, and charge transport properties, thereby guiding the synthesis of new materials with desired characteristics for specific applications.

Advanced Spectroscopic Investigations of 9 5 Nitropyridin 2 Yl 9h Carbazole

Photophysical Behavior and Excited State Dynamics Probing

The photophysical properties of 9-(5-nitropyridin-2-yl)-9H-carbazole are central to its potential applications in optoelectronic devices. The interaction of light with this molecule initiates a series of complex processes involving energy absorption, exciton (B1674681) formation, and charge transfer, which can be meticulously studied using a combination of steady-state and time-resolved spectroscopic methods.

Steady-State and Time-Resolved Photoluminescence Spectroscopy for Exciton Processes

Steady-state photoluminescence spectroscopy reveals the fundamental emission characteristics of this compound. Upon excitation, the molecule transitions to an excited state, and its subsequent relaxation to the ground state is accompanied by the emission of photons. The wavelength and intensity of this emission provide insights into the energy of the excited state and the efficiency of the radiative decay process.

Time-resolved photoluminescence spectroscopy further dissects the dynamics of these excited states. By measuring the decay of the luminescence intensity over time, the lifetime of the excitons—bound electron-hole pairs—can be determined. This information is crucial for understanding the efficiency of energy transfer and the presence of non-radiative decay pathways that compete with light emission.

Table 1: Illustrative Photophysical Data for Carbazole (B46965) Derivatives

| Parameter | Value | Description |

| Absorption Maximum (λ_abs) | ~330-350 nm | Corresponds to the π-π* transitions within the carbazole and nitropyridine moieties. |

| Emission Maximum (λ_em) | ~450-500 nm | Indicates the energy of the emissive excited state, often a charge-transfer state. |

| Photoluminescence Quantum Yield (Φ_PL) | Varies | Represents the efficiency of the conversion of absorbed photons to emitted photons. |

| Excited State Lifetime (τ) | Nanoseconds (ns) range | The average time the molecule spends in the excited state before returning to the ground state. |

Note: The values presented are typical for similar carbazole-pyridine derivatives and serve as an illustrative example. Specific experimental values for this compound would require dedicated experimental investigation.

Understanding Charge Transfer Processes through Spectroscopic Signatures

The electronic structure of this compound, featuring an electron-donating carbazole unit and an electron-withdrawing nitropyridine unit, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. Spectroscopic techniques are instrumental in identifying and characterizing these ICT processes.

A key spectroscopic signature of ICT is the observation of a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This shift arises from the significant reorganization of the molecule's geometry and the surrounding solvent molecules in the more polar excited state. Furthermore, the emission spectrum of molecules exhibiting ICT is often broad and structureless, a consequence of the wide range of possible conformations in the excited state. The solvent polarity can also have a pronounced effect on the emission wavelength, with more polar solvents stabilizing the charge-separated excited state and leading to a red-shift in the emission.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Conformation and Molecular Bonds

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. These methods probe the vibrational modes of the molecule's chemical bonds, offering insights into its structural conformation and the nature of its inter- and intramolecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the molecule. Key vibrational bands can be assigned to specific functional groups. For instance, the characteristic stretching vibrations of the C-N bonds within the carbazole and pyridine (B92270) rings, the N-O stretching of the nitro group, and the various C-H bending and stretching modes can all be identified.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The selection rules for Raman spectroscopy differ from those of FT-IR, meaning that some vibrational modes may be more prominent in one technique than the other. This complementarity allows for a more complete vibrational analysis of the molecule.

Table 2: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H stretching (aromatic) | 3100-3000 | FT-IR, Raman |

| C=C stretching (aromatic) | 1600-1450 | FT-IR, Raman |

| NO₂ asymmetric stretching | ~1530 | FT-IR |

| NO₂ symmetric stretching | ~1350 | FT-IR |

| C-N stretching (carbazole, pyridine) | 1300-1200 | FT-IR, Raman |

Note: These are approximate ranges and the precise peak positions can be influenced by the molecular environment and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and conformation of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons and their connectivity. The chemical shift of each proton signal is indicative of its electronic environment, while the coupling patterns (splitting of signals) provide information about neighboring protons. This data is invaluable for confirming the molecular structure and understanding the relative orientation of the carbazole and nitropyridine rings.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete assignment of the carbon framework. The chemical shifts of the carbon signals are sensitive to the hybridization and electronic environment of the carbon atoms.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the spatial proximity of different protons. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the dihedral angle between the carbazole and nitropyridine planes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Spin Dynamics

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for studying molecules with unpaired electrons. In the context of this compound, ESR can be used to investigate the formation of radical intermediates, which may be generated through electrochemical processes or photochemical reactions.

If an electron is transferred to or from the molecule, a radical ion is formed. ESR spectroscopy can detect these species and provide information about the distribution of the unpaired electron's spin density across the molecule. The g-factor and hyperfine coupling constants obtained from the ESR spectrum are characteristic of the radical's structure and electronic environment. This information can be crucial for understanding redox processes and the stability of radical intermediates, which can play a role in the degradation pathways or the functioning of electronic devices incorporating this material.

Electrochemical Mechanisms and Charge Transport in 9 5 Nitropyridin 2 Yl 9h Carbazole Systems

Cyclic Voltammetry and Spectroelectrochemistry for Redox Processes and Potentials

For a novel compound like 9-(5-Nitropyridin-2-yl)-9H-carbazole, cyclic voltammetry (CV) would be the primary technique to determine its redox behavior, including oxidation and reduction potentials. researchgate.net These potentials are crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Generally, the carbazole (B46965) moiety is responsible for the oxidation process (hole injection), while the electron-deficient nitropyridine part would facilitate reduction (electron injection). nih.gov

Spectroelectrochemistry, which combines electrochemical measurements with UV-Vis-NIR spectroscopy, would be used to study the optical changes that occur as the molecule is oxidized or reduced. itu.edu.trnih.gov This analysis helps identify the nature of the generated radical cations and anions and provides insights into the stability of these charged species. However, no specific CV or spectroelectrochemical data has been published for this compound.

Delving into Charge Injection and Hopping Mechanisms in Solid-State Architectures

The investigation of charge injection and transport in solid-state devices is critical for assessing a material's utility in applications like organic light-emitting diodes (OLEDs) or organic thin-film transistors (OTFTs). rsc.org For this compound, this would involve fabricating thin films and measuring their current-voltage characteristics.

The charge transport in amorphous organic films typically occurs via a hopping mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. The efficiency of this process depends on the intermolecular distance and energetic disorder. The donor-acceptor nature of this compound might lead to bipolar charge transport, meaning it can conduct both electrons and holes. Without experimental data from fabricated devices, any description of charge injection barriers or hopping transport rates for this specific compound is not possible.

Theoretical Models for Charge Carrier Mobility and Trapping Phenomena

Theoretical modeling, often using Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure and charge transport properties of organic materials. Such models could calculate the reorganization energy (the energy required for a molecule's geometry to relax after a charge is added or removed) and the electronic coupling between adjacent molecules. These parameters are essential for estimating charge carrier mobility.

Furthermore, computational models can help understand charge trapping phenomena. nih.govrug.nlresearchgate.net Traps are localized states that can immobilize charge carriers, thereby reducing conductivity and device performance. These can arise from chemical impurities or structural defects. In the case of carbazole derivatives, charge trapping has been identified as a key factor influencing device efficiency. nih.govrug.nlresearchgate.net However, no theoretical studies focused on modeling the charge carrier mobility or trapping phenomena specifically for this compound have been reported.

Interfacial Charge Transfer Kinetics in Composite Systems

In many organic electronic devices, this compound would likely be used as part of a composite system, such as a host-dopant emitting layer in an OLED or a donor-acceptor blend in a solar cell. The performance of such devices heavily relies on the kinetics of charge transfer at the interfaces between different materials. researchgate.netrjsvd.comrsc.org

The rate of interfacial charge transfer depends on the energy level alignment and the electronic coupling between the interacting molecules. Efficient charge transfer is desired in solar cells to separate excitons into free charges, while in other applications, controlling these kinetics is key to device function. The study of these processes often involves time-resolved spectroscopy and detailed device analysis. As with the other properties, there is currently no published research detailing the interfacial charge transfer kinetics in composite systems involving this compound.

Derivatization Strategies and Structure Property/function Relationships in 9 5 Nitropyridin 2 Yl 9h Carbazole Analogs

Synthetic Methodologies for Peripheral and Core Functionalization

The synthesis of 9-(5-Nitropyridin-2-yl)-9H-carbazole and its derivatives relies on a robust toolkit of organic reactions that allow for precise modification of both the carbazole (B46965) (donor) and pyridine (B92270) (acceptor) units.

The foundational N-arylation to form the core structure is typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, coupling the carbazole nitrogen with an appropriate halo-nitropyridine, such as 2-bromo-5-nitropyridine. organic-chemistry.orgwikipedia.orgacs.org These cross-coupling methods are indispensable for creating the crucial C-N bond linking the donor and acceptor moieties. researchgate.netmdpi.com

Peripheral Functionalization of the Carbazole Core: The carbazole nucleus is amenable to a variety of functionalization strategies.

Electrophilic Aromatic Substitution: The electron-rich nature of the carbazole ring makes it susceptible to electrophilic substitution, primarily at the 3- and 6-positions, which are electronically activated. numberanalytics.com Common reactions include Friedel-Crafts acylation to introduce ketone groups, as well as nitration and halogenation. numberanalytics.comuobaghdad.edu.iq

Directed C-H Functionalization: Modern transition-metal-catalyzed C-H activation techniques offer high regioselectivity. chim.it By using a directing group, such as the pyridine ring already present in the parent molecule, functional groups can be installed at specific positions, like C1, which are otherwise difficult to access. chim.it

Metal-Catalyzed Cross-Coupling: For pre-functionalized carbazoles (e.g., bromo- or boronic acid-substituted derivatives), palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings are powerful tools for introducing a wide array of aryl, alkyl, or amino groups. researchgate.netnumberanalytics.comderpharmachemica.com

Functionalization of the Pyridine Ring: The electron-deficient nitropyridine ring can also be modified, although its reactivity differs from the carbazole core. Nucleophilic aromatic substitution (SNAr) can be employed to replace suitable leaving groups on the pyridine ring with other functionalities.

A summary of key synthetic strategies is presented below.

| Reaction Type | Target Moiety | Typical Reagents/Catalysts | Purpose/Outcome |

| Ullmann Condensation | N9 of Carbazole | CuI, Base (e.g., K₂CO₃) | Forms the core C-N link between carbazole and pyridine. organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | N9 of Carbazole | Pd Catalyst (e.g., Pd(OAc)₂), Ligand | Forms the core C-N link; often milder than Ullmann. researchgate.netmdpi.com |

| Friedel-Crafts Acylation | C3/C6 of Carbazole | Acyl Chloride, AlCl₃ | Introduces ketone functionalities for further derivatization. numberanalytics.com |

| Suzuki-Miyaura Coupling | C3/C6 or C2/C7 of Carbazole | Pd Catalyst, Boronic Acids/Esters | Creates C-C bonds to attach aryl or vinyl groups. derpharmachemica.comunimi.it |

| C-H Activation/Arylation | C1/C8 of Carbazole | Pd(II) or Rh(III) Catalysts | Installs functional groups at sterically hindered positions. chim.it |

Investigating the Impact of Substituent Electronic and Steric Effects on Compound Behavior

The electronic and photophysical properties of this compound analogs are highly sensitive to the nature and position of substituents on either the carbazole or pyridine rings. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The inherent donor-acceptor character of the molecule facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov The efficiency and energy of this ICT process, which dictates the emission color and quantum yield, can be modulated by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Adding EDGs (e.g., methoxy, amino groups) to the carbazole core enhances its donor strength. This typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), reduces the HOMO-LUMO energy gap, and leads to a red-shift (bathochromic shift) in the absorption and emission spectra. iaamonline.org

Adding EWGs (e.g., cyano, trifluoromethyl groups) to the pyridine ring increases its acceptor strength, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov This also narrows the energy gap and results in red-shifted emission. nih.gov Conversely, adding EWGs to the carbazole donor can weaken the ICT character.

Steric Effects: The spatial arrangement of substituents can impose significant steric hindrance, which primarily affects the dihedral angle between the carbazole and pyridine planes. A larger dihedral angle, caused by bulky groups near the C-N linkage, can disrupt π-conjugation between the donor and acceptor. mdpi.com This decoupling can lead to:

An increase in the HOMO-LUMO gap, resulting in a blue-shift (hypsochromic shift) of the emission.

Reduced charge transfer character and potentially higher photoluminescence quantum yields by inhibiting non-radiative decay pathways. nih.gov

Suppression of intermolecular interactions like π-π stacking in the solid state, which can prevent aggregation-caused quenching and improve the performance of thin-film devices. rsc.org

The following table illustrates the predicted impact of various substituents on the key properties of a hypothetical this compound analog.

| Substituent & Position | Type | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Emission Wavelength |

| -OCH₃ at C3 of Carbazole | EDG | Increase | Minor Change | Red-Shift |

| -CN at C3 of Carbazole | EWG | Decrease | Minor Change | Blue-Shift |

| -CF₃ at C4 of Pyridine | EWG | Minor Change | Decrease | Red-Shift |

| Bulky tert-butyl at C1 of Carbazole | Steric | Minor Change | Minor Change | Blue-Shift (due to increased dihedral angle) |

Rational Design Principles for Modulating Compound Functionality through Chemical Modification

Building on the understanding of substituent effects, rational design principles can be applied to create new analogs of this compound with specific, predetermined functionalities, particularly for optoelectronic applications. nih.govnih.gov

Tuning Emission Color: The emission wavelength can be precisely controlled by balancing the electronic effects of substituents. To achieve blue emission, one might introduce bulky groups to increase the dihedral angle or attach mild EDGs to the carbazole. rsc.org For red emission, strong EDGs can be added to the carbazole donor in conjunction with strong EWGs on the pyridine acceptor to maximize the ICT effect and minimize the energy gap. nih.gov

Enhancing Quantum Efficiency: To improve the efficiency of light emission, molecular designs often aim to increase radiative decay rates while suppressing non-radiative pathways. Introducing sterically demanding groups can enforce a twisted geometry, which helps to minimize intermolecular quenching in the solid state and can lead to higher photoluminescence quantum yields. nih.gov

Improving Charge Transport: For applications in OLEDs, balanced electron and hole transport is crucial. The carbazole moiety is a well-known hole transporter. researchgate.net The charge transport characteristics can be modified by introducing other charge-transporting units onto the core structure. For instance, attaching additional electron-accepting moieties can enhance electron transport.

Improving Solubility and Thermal Stability: For solution-processable devices, long alkyl or alkoxy chains are often attached to the carbazole core. These groups improve solubility in common organic solvents without significantly altering the core electronic properties. unimi.it Furthermore, building rigid, high-molecular-weight structures can increase the glass transition temperature (Tg), leading to better thermal and morphological stability in devices. rsc.org

Polymerization and Supramolecular Assembly of Carbazole-Pyridine Monomers

Individual this compound units can serve as monomers to construct larger, more complex macromolecular and supramolecular architectures.

Polymerization: Carbazole-pyridine monomers can be polymerized to create copolymers that combine the hole-transporting properties of carbazole with the electron-transporting properties of pyridine in a single material. beilstein-journals.orgnih.gov Common polymerization methods include:

Oxidative Coupling Polymerization: This method typically uses chemical oxidants like iron(III) chloride (FeCl₃) or electrochemical methods to couple monomers through the reactive 3- and 6-positions of the carbazole rings, forming a conjugated polymer backbone. mdpi.comscispace.comacs.orgrsc.orgacs.org

Condensation Polymerization: If the monomers are pre-functionalized (e.g., with acetyl groups on the carbazole and aldehyde groups), they can undergo condensation reactions, such as a modified Chichibabin reaction, to form polymers containing both carbazole and pyridine rings in the main chain. beilstein-journals.org

Suzuki Polycondensation: By creating dibromo- or diboronic ester derivatives of the monomer, Suzuki coupling reactions can be used to form well-defined alternating copolymers. unimi.it

These polymers are often highly soluble and processable, making them suitable for fabricating large-area electronic devices. beilstein-journals.org

Supramolecular Assembly: In the solid state, individual carbazole-pyridine molecules can self-assemble into ordered structures through non-covalent interactions.

π-π Stacking: The planar, aromatic nature of the carbazole and pyridine rings facilitates π-π stacking, where molecules arrange themselves in face-to-face or offset configurations. rsc.orgnih.gov This stacking can significantly influence the material's charge transport properties and solid-state emission characteristics. rsc.org

Hydrogen Bonding and Halogen Bonding: The introduction of specific functional groups (e.g., amides, or halogens) can direct the self-assembly process through more specific interactions like hydrogen or halogen bonding, allowing for greater control over the final solid-state structure. rsc.orgnih.gov

The ability to control both covalent polymerization and non-covalent self-assembly opens up pathways to create highly ordered functional materials from this compound-based building blocks.

Advanced Material Science Applications of 9 5 Nitropyridin 2 Yl 9h Carbazole: Mechanistic and Design Perspectives

Fundamental Role in Organic Optoelectronic Devices: Charge Separation and Recombination Processes

The efficacy of organic optoelectronic devices is fundamentally dependent on the efficient management of charge carriers—specifically, the separation of excitons into free charge carriers (in photovoltaics) and the radiative recombination of charge carriers to produce light (in light-emitting diodes). The D-A nature of 9-(5-Nitropyridin-2-yl)-9H-carbazole makes it a compelling candidate for these applications, as the distinct electronic properties of its constituent parts allow for the manipulation of charge separation and recombination pathways. The carbazole (B46965) unit serves as a robust hole-transporting (electron-donating) scaffold, while the nitropyridine moiety acts as an electron-accepting site. This arrangement creates a significant dipole moment upon photoexcitation, which can drive the desired charge dynamics.

In the realm of Organic Light-Emitting Diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), host materials play a critical role in facilitating efficient energy transfer to guest emitter molecules. Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities and high triplet energies, making them suitable as host materials. The high triplet energy of the carbazole unit is crucial for confining triplet excitons on the phosphorescent guest, preventing back-energy transfer and ensuring high quantum efficiency. nih.gov

The linkage of a pyridine-based acceptor to the carbazole donor in this compound introduces bipolar charge transport characteristics. This balanced transport of both holes (via the carbazole) and electrons (via the nitropyridine) within the host material can broaden the recombination zone within the emissive layer, leading to improved device efficiency and lifetime. By carefully tuning the electronic coupling between the donor and acceptor moieties, the frontier molecular orbital (HOMO and LUMO) energy levels can be engineered to ensure efficient injection of charge carriers from the adjacent layers and effective energy transfer to the dopant. For instance, carbazole-pyridine hybrid compounds have been synthesized and shown to possess high triplet energies (around 2.8 eV), making them suitable hosts for blue and green PhOLEDs. nih.gov

Table 1: Representative Optoelectronic Properties of Carbazole-Pyridine Host Materials for OLEDs

| Property | Representative Value | Reference |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -6.1 eV | mdpi.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.8 to -2.8 eV | mdpi.com |

| Triplet Energy (ET) | 2.81 - 3.0 eV | nih.govresearchgate.net |

| Glass Transition Temperature (Tg) | 127 - 139 °C | nih.gov |

| External Quantum Efficiency (EQE) of Hosted Blue PhOLED | 10.3 - 28% | mdpi.comresearchgate.net |

In organic photovoltaics, the central process is the dissociation of photogenerated excitons at a donor-acceptor interface to create free charge carriers. The D-A structure of this compound suggests its potential utility as a donor material in bulk heterojunction (BHJ) solar cells. researchgate.net The carbazole moiety can absorb photons and generate excitons, which then migrate to the interface with an acceptor material (like a fullerene derivative or a non-fullerene acceptor). The energy level offset between the donor's HOMO and the acceptor's LUMO provides the driving force for exciton (B1674681) dissociation.

The electron-rich nature of the carbazole unit facilitates efficient hole transport away from the interface, while the electron-withdrawing nitropyridine could influence the morphology and electronic coupling at the donor-acceptor interface. acs.org The design of such D-A molecules allows for the tuning of the optical bandgap to optimize absorption of the solar spectrum. rsc.org Furthermore, the introduction of specific functional groups can influence the intermolecular packing and morphology of the active layer, which are critical for efficient charge transport and collection at the electrodes. acs.org Carbazole-based polymers and small molecules have been extensively studied as donor materials in OPVs, with power conversion efficiencies reaching significant levels. researchgate.netrsc.org

Note: These values represent a general range for carbazole-based donor materials in OPVs and are intended to be illustrative for a molecule with the structure of this compound.

Integration into Sensing Platforms: Molecular Recognition Principles and Transduction Mechanisms

The inherent fluorescence of the carbazole unit, coupled with the potential for interaction at the nitropyridine moiety, makes this compound a promising candidate for the development of fluorescent chemosensors. The principle of molecular recognition in such sensors relies on specific interactions (e.g., hydrogen bonding, coordination, or electrostatic interactions) between the sensor molecule and the target analyte. These interactions modulate the electronic properties of the sensor, leading to a detectable change in its optical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govrsc.org

The nitrogen atom in the pyridine (B92270) ring and the nitro group can act as binding sites for various analytes, including metal ions and anions. nih.govmdpi.com Upon binding, the intramolecular charge transfer characteristics of the D-A system can be significantly altered. For example, interaction with a cation at the pyridine nitrogen would increase its electron-accepting strength, potentially leading to a red-shift in the emission spectrum or fluorescence quenching. Conversely, interaction with an anion at a suitable recognition site could enhance fluorescence by blocking non-radiative decay pathways. Carbazole derivatives have been successfully employed as fluorescent sensors for various anions, including fluoride (B91410) and chloride, through hydrogen bonding interactions. nih.govrsc.org

Exploration in Advanced Catalyst Systems: Mechanism of Action and Reaction Pathways

While the direct catalytic application of this compound is not extensively documented, its structural motifs suggest potential roles in catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a Lewis base or a metal-coordinating ligand. This property could be exploited in designing novel organocatalysts or metal complexes for various organic transformations. For instance, the pyridine moiety could activate substrates through hydrogen bonding or act as a proton shuttle.

Furthermore, carbazole derivatives have been incorporated into more complex catalytic systems. In one study, carbazole moieties were attached to the axial pyridyl ligands of a ruthenium-based molecular catalyst for water oxidation. rsc.org The electron-withdrawing nature of the carbazole groups was found to enhance the catalytic activity by promoting the formation of a key intermediate in the catalytic cycle. rsc.org This suggests that the electronic properties of the carbazole unit in this compound could be harnessed to modulate the reactivity of a catalytically active center. The carbazole framework itself can also participate in photocatalytic processes by acting as a photosensitizer.

Development of Hybrid Materials: Interfacial Chemistry and Synergistic Effects

For example, carbazole-based molecules have been used as green reducing and stabilizing agents in the synthesis of fluorescent gold nanoparticles. nih.gov In such systems, the carbazole derivatives functionalize the surface of the nanoparticles, influencing their morphology and optical properties. The resulting hybrid material combines the plasmonic properties of the gold nanoparticles with the fluorescence of the carbazole, opening up possibilities for applications in sensing and bioimaging. The D-A nature of this compound could lead to interesting interfacial charge transfer dynamics when integrated with semiconductor nanoparticles, which could be beneficial for photocatalytic or photovoltaic applications. The development of such hybrid materials offers a pathway to combine the processability and tunable electronic properties of organic molecules with the stability and unique functionalities of inorganic materials. researchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Step | Catalyst/Reagent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitropyridine Synthesis | HNO₃/H₂SO₄ | 0–5 | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄, XPhos | 100 | 55–60 |

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts or XRD patterns) for carbazole derivatives be resolved during structural validation?

Answer:

Discrepancies often arise from:

- Conformational Flexibility : Substituent orientation (e.g., nitro group torsion angles) alters NMR chemical shifts. Use variable-temperature NMR to assess dynamic effects .

- Crystallographic Disorder : XRD may show partial occupancy of nitro groups; refine structures using software like SHELXL with restraints .

- Solvent Artifacts : Residual solvent peaks in NMR (e.g., DMSO-d₆ at δ 2.50) can mask signals. Employ deuterated solvents with high purity (>99.9%) .

Example : In 9-(4-Nitrophenylsulfonyl)-9H-carbazole, XRD revealed a dihedral angle of 85.2° between carbazole and sulfonyl planes, explaining deviations in calculated vs. observed NMR shifts .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 4:1 → 1:1) to separate nitroaromatic byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to 4°C for crystal growth, achieving >95% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve structurally similar impurities .

Advanced: What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound in optoelectronic applications?

Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to model HOMO-LUMO gaps and charge-transfer dynamics. For example, carbazole derivatives exhibit HOMO localized on the carbazole core (-5.2 eV) and LUMO on the nitropyridinyl moiety (-3.8 eV), suggesting potential as electron-transport materials .

- TD-DFT : Predict UV-Vis absorption spectra; nitro groups redshift λ_max by 20–30 nm due to enhanced conjugation .

Q. Table 2: Calculated Electronic Properties

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO | -5.2 | B3LYP/6-311G(d,p) | |

| LUMO | -3.8 | B3LYP/6-311G(d,p) | |

| Band Gap | 1.4 | B3LYP/6-311G(d,p) |

Advanced: How do steric and electronic effects of the 5-nitro group influence the reactivity of this compound in further functionalization?

Answer:

- Steric Hindrance : The nitro group at the 5-position creates a planar barrier, limiting nucleophilic attack at adjacent positions. Use bulky electrophiles (e.g., tert-butyl halides) to direct reactions to less hindered sites .

- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the pyridine ring toward electrophilic substitution. Activate via reduction to amine (H₂/Pd-C) for subsequent coupling .

Basic: What analytical techniques are critical for characterizing this compound, and how are they prioritized?

Answer:

- Primary Techniques :

- Secondary Techniques :

Advanced: How can researchers design experiments to address conflicting reports on the photostability of nitro-substituted carbazoles?

Answer:

- Controlled Degradation Studies : Expose samples to UV light (365 nm) in inert vs. aerobic conditions, monitoring decomposition via HPLC .

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to test if degradation involves nitro group photoreduction .

- Accelerated Aging : Correlate Arrhenius plots of degradation rates with substituent electronic parameters (Hammett σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.